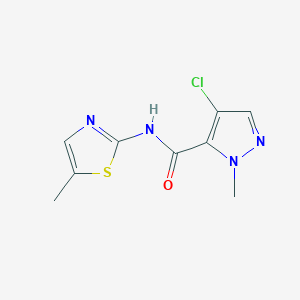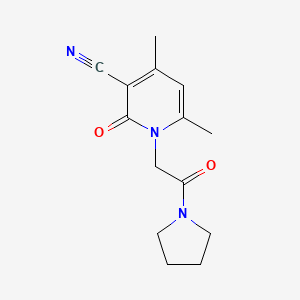![molecular formula C15H15N3O3 B5298863 methyl 2-({[(4-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B5298863.png)
methyl 2-({[(4-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-({[(4-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate, also known as MPAC, is a chemical compound that has been widely studied for its potential applications in scientific research. MPAC is a member of the benzoate ester family and has a molecular formula of C18H17N3O3.
Wirkmechanismus
The mechanism of action of methyl 2-({[(4-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate involves the inhibition of proteasome activity. Proteasomes are responsible for the degradation of proteins within cells, and their inhibition can lead to the accumulation of damaged or misfolded proteins, ultimately leading to cell death. methyl 2-({[(4-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate has been shown to selectively inhibit the chymotrypsin-like activity of the proteasome, making it a promising candidate for the treatment of diseases characterized by abnormal protein accumulation.
Biochemical and Physiological Effects
methyl 2-({[(4-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, methyl 2-({[(4-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate has been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, methyl 2-({[(4-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of methyl 2-({[(4-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate for lab experiments is its selectivity for the chymotrypsin-like activity of the proteasome. This selectivity allows for the specific inhibition of proteasome activity without affecting other cellular processes. However, one of the limitations of methyl 2-({[(4-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate is its relatively low potency compared to other proteasome inhibitors.
Zukünftige Richtungen
There are a number of future directions for the study of methyl 2-({[(4-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate. One area of research is the development of more potent methyl 2-({[(4-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate analogs with improved selectivity and efficacy. Additionally, the potential applications of methyl 2-({[(4-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate in the treatment of various diseases, including cancer, inflammatory diseases, oxidative stress-related diseases, and neurodegenerative diseases, warrant further investigation. Finally, the potential use of methyl 2-({[(4-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate as a tool for studying proteasome function and protein degradation pathways in cells is an area of research that has yet to be fully explored.
Conclusion
In conclusion, methyl 2-({[(4-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate is a promising compound with a wide range of potential applications in scientific research. Its selectivity for the chymotrypsin-like activity of the proteasome, anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand the mechanisms of action of methyl 2-({[(4-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate and its potential applications in the field of scientific research.
Synthesemethoden
The synthesis of methyl 2-({[(4-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate involves the reaction of 4-methyl-2-pyridinylamine with methyl 2-(chlorocarbonyl)benzoate in the presence of a base such as potassium carbonate. The resulting methyl 2-({[(4-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate is then purified through a series of chemical reactions and recrystallization.
Wissenschaftliche Forschungsanwendungen
Methyl 2-({[(4-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate has been studied for its potential applications in various scientific fields. One of the most promising applications of methyl 2-({[(4-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate is in cancer research. methyl 2-({[(4-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, methyl 2-({[(4-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
methyl 2-[(4-methylpyridin-2-yl)carbamoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-10-7-8-16-13(9-10)18-15(20)17-12-6-4-3-5-11(12)14(19)21-2/h3-9H,1-2H3,(H2,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAZEZTXWRQEIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)NC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(4-methylpyridin-2-yl)carbamoylamino]benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-cyclopentyl-2-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]pyrimidine](/img/structure/B5298781.png)
![7-(3-chlorophenyl)-4-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5298789.png)
![ethyl 2-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5298790.png)
![4-[3-(3,4-dimethylphenyl)propanoyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5298795.png)
![4-[4-(3-chlorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5298801.png)


![4-[(2-chlorobenzyl)oxy]-N-methylbenzamide](/img/structure/B5298838.png)
![1-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B5298839.png)
![3-[(dimethylamino)methyl]-1-[(1-phenylcyclopropyl)carbonyl]-3-pyrrolidinol](/img/structure/B5298843.png)
![1-(4-chlorophenyl)-4-[(4-methylpiperazin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B5298846.png)

![1-[(1-chloro-2-naphthyl)oxy]-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2-propanol](/img/structure/B5298862.png)
![N-methyl-2-[3-(3-methylphenoxy)azetidin-1-yl]-2-oxoethanamine](/img/structure/B5298870.png)